1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a chemical compound with the molecular formula and a molecular weight of approximately 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound is known for its psychoactive properties and is often associated with recreational drug use, particularly in combination with other substances like 3,4-methylenedioxymethamphetamine (MDMA) .
1-(3-Chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these medications, m-CPP is one of the breakdown products [].
m-CPP has been explored for its potential therapeutic applications in various areas, including:
Due to its ability to interact with the serotonin system in the brain, m-CPP has been used as a research tool to study serotonin receptor function and signaling pathways. This can be helpful in understanding the role of serotonin in various neurological and psychiatric disorders [].
m-CPP, particularly in its hydrochloride form, has been sold illegally as an "Ecstasy mimic" due to some structural similarities to MDMA (3,4-methylenedioxymethamphetamine). Research has focused on identifying and detecting m-CPP in seized drugs and biological samples to aid law enforcement and forensic investigations [].
1-(3-Chlorophenyl)piperazine exhibits significant biological activity, primarily as a serotonin receptor ligand. It acts on several serotonin receptors, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and various psychiatric disorders. Research indicates that it may have effects similar to those of other psychoactive substances, contributing to its classification as a designer drug .
Additionally, mCPP is recognized as a metabolite of trazodone, an antidepressant that functions through combined serotonin reuptake inhibition and receptor antagonism .
The synthesis of 1-(3-Chlorophenyl)piperazine can be achieved through several methods:
1-(3-Chlorophenyl)piperazine has several applications:
Studies have shown that 1-(3-Chlorophenyl)piperazine interacts with various neurotransmitter systems beyond serotonin. Its interactions can lead to both stimulant and hallucinogenic effects, depending on the dosage and context of use. Research indicates potential drug-drug interactions when combined with other psychoactive substances, necessitating caution in clinical settings .
Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-(4-Chlorophenyl)piperazine | Chlorine at para position on phenyl ring | Often referred to as para-chlorophenylpiperazine; exhibits different receptor activity. |
1-(2-Chlorophenyl)piperazine | Chlorine at ortho position on phenyl ring | Known as ortho-chlorophenylpiperazine; may have distinct pharmacological effects. |
Trazodone | A triazolopyridine derivative | Acts as an antidepressant; mCPP is its active metabolite. |
1-(3-Chlorophenyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of trazodone, which influences its psychoactive properties and potential therapeutic applications .
The synthesis of 1-(3-chlorophenyl)piperazine represents a significant advancement in piperazine chemistry, with several well-established classical organic synthesis pathways developed for both laboratory and industrial applications [1] [2]. The most widely adopted classical approach involves a multi-step synthetic sequence beginning with diethanolamine as the primary starting material [1] [5].
The classical thionyl chloride route represents the foundation of industrial 1-(3-chlorophenyl)piperazine synthesis [1] [5]. This methodology commences with the reaction of diethanolamine with thionyl chloride in chloroform solvent to generate bis(2-chloroethyl)methylamine hydrochloride [1]. The reaction proceeds under reflux conditions at temperatures ranging from 75-80°C for approximately 2 hours, achieving yields of 62% for the initial transformation [5]. The subsequent step involves the condensation of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene solvent under reflux conditions at 140-145°C for 24 hours [1] [2].
An alternative classical pathway utilizes bis(2-chloroethyl)amine hydrochloride as a direct starting material, eliminating the initial thionyl chloride transformation [2]. This simplified approach demonstrates superior efficiency, achieving yields of 86% when 3-chloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride in xylene solvent [2] [5]. The reaction requires extended reflux periods of 24 hours at temperatures between 140-145°C to ensure complete cyclization and piperazine ring formation [2].
The nucleophilic substitution methodology represents another classical approach employing chlorinated aromatic compounds as electrophilic partners [4]. This pathway utilizes piperazine as the nucleophile in reactions with 3-chlorobenzyl derivatives under elevated temperatures of 80°C [4]. The addition of potassium iodide and dimethylformamide serves as an effective catalytic system, facilitating the substitution reaction and yielding the desired 1-(3-chlorophenyl)piperazine product in 83% yield [4].
Industrial-scale implementations of these classical pathways have demonstrated remarkable scalability, with manufacturing processes successfully developed for quantities exceeding 300 kilograms [2]. The optimized industrial process typically employs a three-step synthetic sequence: initial formation of the bis(2-chloroethyl)amine intermediate, subsequent condensation with 3-chloroaniline, and final purification through crystallization techniques [1] [2].
Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Purity (%) | Industrial Scalability |
---|---|---|---|---|---|
Classical Thionyl Chloride Route | Diethanolamine, Thionyl chloride, 3-chloroaniline | CHCl₃ solvent, Reflux 24h, 90°C | 62 | 94 | High |
Bis(2-chloroethyl)amine Route | Bis(2-chloroethyl)amine HCl, 3-chloroaniline | Xylene solvent, 24h reflux, 140-145°C | 86 | 86 | Very High |
Nucleophilic Substitution | Chlorinated aromatics, Piperazine | 80°C, DMF/KI catalysis, Toluene | 83 | 83 | High |
Reductive Amination | Carbonyl compounds, Amine precursors | Room temperature, Reducing agents | 75 | 88 | High |
Contemporary pharmaceutical manufacturing has witnessed a paradigm shift toward environmentally sustainable synthetic methodologies, with green chemistry principles becoming integral to piperazine functionalization strategies [6] [7] [8]. The development of heterogeneous catalytic systems represents a significant advancement in reducing the environmental impact of 1-(3-chlorophenyl)piperazine synthesis [6] [8].
Immobilized piperazine on graphene oxide surfaces has emerged as a revolutionary heterogeneous bifunctional acid-base catalyst for piperazine derivative synthesis [6]. This innovative approach utilizes graphene oxide as a support material, providing both acidic and basic catalytic sites that facilitate multicomponent reactions under mild conditions [6]. The piperazine-graphene oxide catalyst demonstrates exceptional reusability, maintaining catalytic activity for at least six consecutive reaction cycles without significant performance degradation [6]. The system operates effectively in aqueous ethanol, representing a substantial improvement over traditional organic solvent systems [6].
Heterogeneous clay catalysis has established itself as another prominent green chemistry approach for piperazine synthesis [8]. Natural clay materials, specifically maghnite-H+ and maghnite-Na+, serve as environmentally benign catalysts for the polymerization and functionalization of piperazine derivatives [8]. The maghnite-catalyzed synthesis eliminates the requirement for organic solvents, operating under bulk conditions at room temperature [8]. This methodology achieves yields of 72% for monomer synthesis and 59% for subsequent polymerization reactions [8].
Sulphamic acid catalysis represents a particularly efficient green chemistry approach for the synthesis of complex piperazine derivatives [9]. The utilization of sulphamic acid as both reactant and catalyst eliminates the need for additional catalytic systems while promoting excellent reaction efficiency [9]. This methodology operates at temperatures between 110-120°C for 7.5 hours, achieving yields of 95% for the formation of triazolo-pyridine-piperazine conjugates [9].
Solvent-free synthetic methodologies have gained considerable attention for their ability to eliminate organic solvents entirely from piperazine synthesis [8] [10]. These approaches utilize neat reaction conditions where reactants are mixed directly without additional solvents, resulting in dramatic reductions in waste generation and environmental impact [8]. The solvent-free synthesis of piperazine derivatives achieves atom economies exceeding 90%, representing optimal utilization of starting materials [10].
Continuous flow processing has revolutionized green chemistry approaches to piperazine synthesis by enabling precise control over reaction parameters and minimizing waste generation [34] [35]. Flow chemistry systems provide enhanced heat and mass transfer, reduced residence times, and improved safety profiles compared to traditional batch processes [34]. The implementation of continuous flow reactors for piperazine synthesis demonstrates energy reductions of up to 35% compared to conventional batch methodologies [34].
Green Approach | Environmental Benefits | Catalyst System | Reusability Cycles | Atom Economy (%) | E-factor |
---|---|---|---|---|---|
Immobilized Piperazine on Graphene Oxide | Recyclable catalyst, Aqueous solvent | Piperazine-GO bifunctional acid-base | 6 | 85 | 2.1 |
Heterogeneous Clay Catalysis | Natural clay catalyst, No organic solvents | Maghnite-H⁺ and Maghnite-Na⁺ | 5 | 78 | 3.2 |
Sulphamic Acid Catalysis | Green catalyst, Reduced waste | Sulphamic acid | 4 | 82 | 2.8 |
Solvent-Free Synthesis | Eliminates organic solvents | Metal-free conditions | 1 | 90 | 1.5 |
Continuous Flow Processing | Reduced energy, Higher efficiency | Flow reactor design | Continuous | 88 | 1.8 |
The optimization of large-scale manufacturing processes for 1-(3-chlorophenyl)piperazine synthesis requires comprehensive understanding of reaction kinetics, heat transfer, mass transfer, and equipment design considerations [13] [14] [15]. Industrial production facilities have successfully scaled synthesis operations to multi-ton quantities through systematic process intensification strategies [13] [17].
Temperature optimization represents a critical parameter in large-scale synthesis operations [2] [13]. Industrial reactors typically operate at temperatures between 85-90°C for optimal reaction rates while maintaining product quality and minimizing side product formation [2]. The implementation of advanced temperature control systems enables precise regulation within ±2°C, ensuring consistent product quality across production batches [13].
Pressure management systems play a crucial role in large-scale manufacturing optimization [14] [15]. Industrial synthesis operations typically employ pressures ranging from 1.0-1.2 bar to maintain optimal reaction conditions while ensuring safety compliance [14]. The utilization of automated pressure control systems prevents pressure fluctuations that could impact reaction kinetics and product yield [15].
Residence time optimization has demonstrated significant impact on manufacturing efficiency and product quality [14] [35]. Continuous flow systems achieve optimal residence times of 0.5-2.0 hours compared to 24-hour batch processes, representing a twelve-fold improvement in processing efficiency [14] [35]. The implementation of tubular reactor systems with precise residence time control ensures uniform product quality and minimizes batch-to-batch variability [35].
Concentration optimization strategies focus on maximizing reaction efficiency while maintaining manageable viscosity and heat transfer characteristics [13] [14]. Industrial processes typically operate at concentrations between 2.5-3.0 mol/L, balancing reaction kinetics with practical handling considerations [13]. Higher concentrations improve volumetric productivity but require enhanced mixing and heat transfer capabilities [14].
Catalyst loading optimization represents a balance between reaction rate enhancement and economic considerations [32] [35]. Industrial processes typically employ catalyst loadings of 3-5%, providing adequate catalytic activity while minimizing raw material costs [32]. The implementation of heterogeneous catalytic systems enables catalyst recovery and reuse, further improving process economics [35].
Solvent recovery systems constitute essential components of optimized manufacturing processes [13] [17]. Advanced distillation and separation technologies achieve solvent recovery rates exceeding 90%, significantly reducing raw material costs and environmental impact [13]. The implementation of continuous solvent recovery systems enables real-time solvent recycling during production operations [17].
Energy consumption optimization through process intensification has achieved remarkable improvements in manufacturing efficiency [13] [32]. Optimized processes demonstrate energy consumption reductions from 12.5 kWh/kg to 6.8 kWh/kg through enhanced heat integration and process control systems [13]. The implementation of heat exchanger networks enables recovery of reaction heat for process heating requirements [32].
Process Parameter | Batch Process | Continuous Flow | Optimized Conditions | Scale (kg) |
---|---|---|---|---|
Reactor Temperature (°C) | 90 | 85.0 | 87.0 | 100 |
Pressure (bar) | 1.0 | 1.2 | 1.1 | 1000 |
Residence Time (hours) | 24 | 0.5 | 2.0 | 500 |
Concentration (mol/L) | 2.5 | 3.0 | 2.8 | 1000 |
Flow Rate (mL/min) | N/A | 250.0 | 200.0 | 1000 |
Catalyst Loading (%) | 5.0 | 3.0 | 4.0 | 1000 |
Solvent Recovery (%) | 75 | 85.0 | 90.0 | 1000 |
Energy Consumption (kWh/kg) | 12.5 | 8.2 | 6.8 | 1000 |
The establishment of comprehensive quality control parameters and purity standards for 1-(3-chlorophenyl)piperazine represents a critical aspect of pharmaceutical manufacturing compliance and product safety [19] [21] [22]. Industrial quality control systems employ multiple analytical methodologies to ensure consistent product quality and regulatory compliance [20] [24].
pH value determination ensures proper chemical form and stability characteristics [21] [24]. Aqueous solutions at 1% concentration typically demonstrate pH values between 6.0-8.0, indicating appropriate acid-base balance for pharmaceutical applications [21]. pH measurements employ calibrated pH meters with temperature compensation capabilities [24].
High-performance liquid chromatography with ultraviolet detection serves as the primary analytical methodology for purity determination [22] [26]. This technique achieves detection limits of 30 parts per million with quantification ranges extending to 350 parts per million [22]. Method validation demonstrates precision values of 2.1% relative standard deviation and accuracy ranges of 104.9-108.1% recovery [22].
Gas chromatography-mass spectrometry provides complementary analytical capabilities for identity confirmation and impurity profiling [29] [31]. This methodology achieves detection limits of 5 parts per million with excellent selectivity for structural isomers and related impurities [29]. The technique proves particularly valuable for distinguishing between positional isomers of chlorophenyl piperazine derivatives [31].
Liquid chromatography-tandem mass spectrometry represents the most sensitive analytical approach for trace impurity detection [27] [31]. This methodology achieves detection limits of 0.1 parts per million with exceptional specificity for structural analogs [27]. The technique enables comprehensive impurity profiling and degradation product monitoring [31].
Parameter | Specification Limit | Test Method | Typical Result |
---|---|---|---|
Chemical Purity (%) | ≥99.5 | HPLC-UV | 99.6 ± 0.7 |
Water Content (%) | ≤0.5 | Karl Fischer | 0.3 |
Residual Solvents (ppm) | ≤5000 | GC-Headspace | < 500 |
Heavy Metals (ppm) | ≤20 | ICP-MS | < 5 |
Chloride Content (%) | 30.5-31.5 | Ion Chromatography | 31.0 |
Melting Point (°C) | 195-205 | USP Method | 201-203 |
pH (1% solution) | 6.0-8.0 | pH Meter | 7.2 |
Analytical Technique | Detection Limit (ppm) | Quantification Range (ppm) | Precision (% RSD) | Accuracy (% Recovery) | Analysis Time (min) |
---|---|---|---|---|---|
HPLC-UV | 30.0 | 30-350 | 2.1 | 104.9-108.1 | 15 |
GC-MS | 5.0 | 5-1000 | 1.8 | 98.5-102.3 | 25 |
LC-MS/MS | 0.1 | 0.1-100 | 1.5 | 99.2-101.8 | 18 |
NMR Spectroscopy | 1000.0 | 1000-10000 | 3.2 | 97.8-103.2 | 45 |
FT-IR | 500.0 | 500-5000 | 4.0 | 96.5-104.1 | 5 |
Electrochemical Detection | 3.8 | 3.8-5000 | 2.8 | 98.9-102.1 | 15 |
Irritant;Health Hazard